molecular formula C13H8F2N2O4 B6211731 2-(2,6-dioxopiperidin-3-yl)-4,5-difluoro-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2222115-19-5

2-(2,6-dioxopiperidin-3-yl)-4,5-difluoro-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6211731
CAS No.: 2222115-19-5
M. Wt: 294.2
InChI Key:
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Description

2-(2,6-dioxopiperidin-3-yl)-4,5-difluoro-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidinyl and isoindoline-dione moiety, making it a valuable candidate for various biological and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-4,5-difluoro-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, including the formation of the piperidinyl ring and subsequent functionalization of the isoindoline-dione core. One common method involves the cyclization of appropriate precursors under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dioxopiperidin-3-yl)-4,5-difluoro-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-(2,6-dioxopiperidin-3-yl)-4,5-difluoro-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-4,5-difluoro-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access .

Properties

CAS No.

2222115-19-5

Molecular Formula

C13H8F2N2O4

Molecular Weight

294.2

Purity

95

Origin of Product

United States

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